

Spectroscopic Analysis of (R)-2-Amino-1,1,2-triphenylethanol: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Amino-1,1,2-triphenylethanol

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Disclaimer: Experimental spectroscopic data for **(R)-2-Amino-1,1,2-triphenylethanol** (CAS: 79868-79-4) is not readily available in public databases or scientific literature. This guide provides a template of the requested information, including detailed experimental protocols and data presentation, using the closely related and well-characterized compound, (1S,2R)-2-Amino-1,2-diphenylethanol, as a proxy. Researchers studying **(R)-2-Amino-1,1,2-triphenylethanol** can adapt these methodologies for its characterization.

Introduction

(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol with potential applications in asymmetric synthesis and drug development. Its stereochemistry is a critical determinant of its biological activity and chemical reactivity. Accurate spectroscopic characterization is therefore essential for its identification, purity assessment, and quality control. This document outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for a chiral amino alcohol, exemplified by (1S,2R)-2-Amino-1,2-diphenylethanol. The data for **(R)-2-Amino-1,1,2-triphenylethanol** is expected to show similar patterns, with shifts influenced by the presence of the third phenyl group.

Table 1: ^1H NMR Spectroscopic Data for (1S,2R)-2-Amino-1,2-diphenylethanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.10 - 7.40	m	10H	Aromatic Protons
4.85	d	1H	CH-OH
4.25	d	1H	CH-NH ₂
2.50	br s	3H	NH ₂ and OH

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectroscopic Data for (1S,2R)-2-Amino-1,2-diphenylethanol

Chemical Shift (δ) ppm	Assignment
142.5, 140.8	Aromatic C (quaternary)
128.5, 128.2, 127.8, 127.5, 127.1, 126.8	Aromatic CH
76.5	CH-OH
60.8	CH-NH ₂

Solvent: CDCl_3 , Reference: CDCl_3 (77.16 ppm)

Table 3: IR Spectroscopic Data for (1S,2R)-2-Amino-1,2-diphenylethanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3450	strong, broad	O-H stretch
3250 - 3350	medium	N-H stretch
3030	medium	Aromatic C-H stretch
1600, 1495, 1450	medium to strong	Aromatic C=C stretch
1060	strong	C-O stretch

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data for (1S,2R)-2-Amino-1,2-diphenylethanol

m/z	Relative Intensity (%)	Assignment
213	5	[M] ⁺
107	100	[C ₇ H ₇ O] ⁺
106	95	[C ₇ H ₆ O] ⁺
79	40	[C ₆ H ₇] ⁺
77	50	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the analyte.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is fully dissolved to avoid spectral artifacts.

^1H NMR Acquisition:

- Acquire the proton NMR spectrum using a standard pulse program on a 300 MHz or higher field spectrometer.
- Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
- Average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range for carbon resonances (typically 0-200 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

- Record the infrared spectrum over the range of 4000-400 cm^{-1} . The background spectrum will be automatically subtracted.

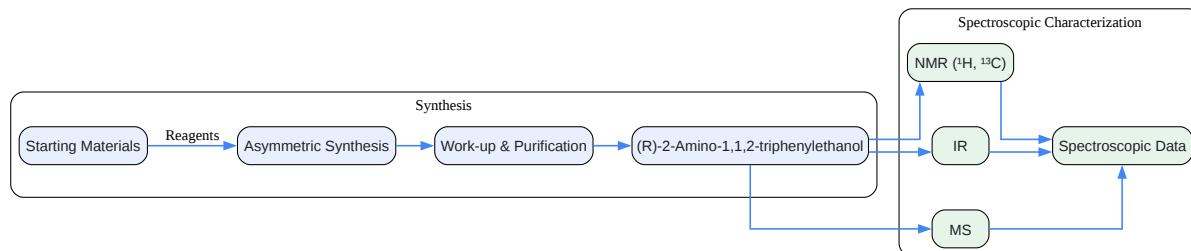
Mass Spectrometry (MS)

Electron Ionization (EI) Method:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionize the sample using a standard electron energy of 70 eV.
- Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

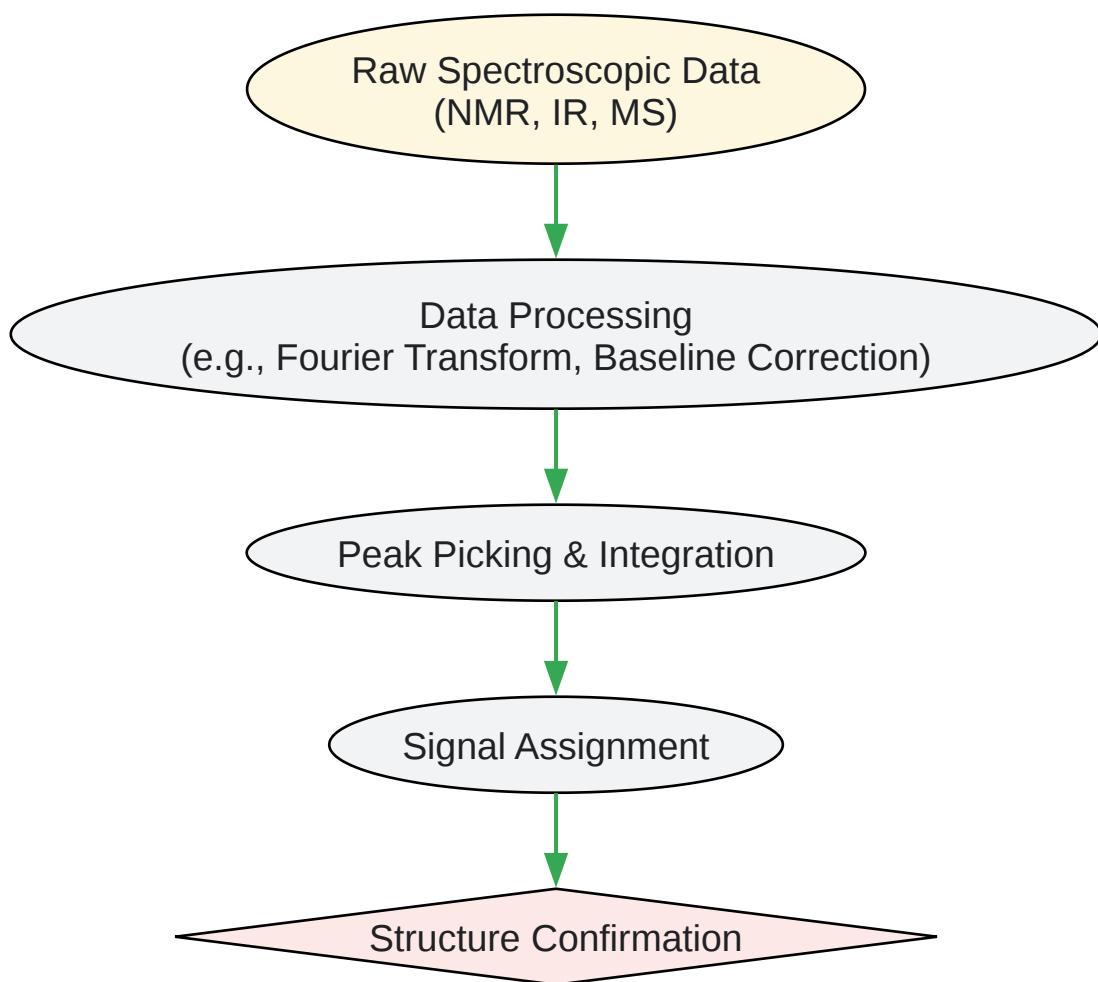
Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a chiral amino alcohol.



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Caption: General workflow from synthesis to spectroscopic characterization.



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Caption: Logical flow for the analysis of spectroscopic data.

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